molecular formula C21H17NO B12548339 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline CAS No. 665041-97-4

8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline

Cat. No.: B12548339
CAS No.: 665041-97-4
M. Wt: 299.4 g/mol
InChI Key: KQORWNKDVDLQEK-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methoxy group at the 8th position, a methyl group at the 2nd position, and a naphthyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the quinoline core, followed by functional group modifications to introduce the methoxy, methyl, and naphthyl substituents .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular pathways .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Methoxyquinoline: Lacks the naphthyl and methyl substituents.

    2-Methylquinoline: Lacks the methoxy and naphthyl substituents.

    5-Naphthylquinoline: Lacks the methoxy and methyl substituents.

Uniqueness: 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in medicinal chemistry and materials science .

Properties

CAS No.

665041-97-4

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

8-methoxy-2-methyl-5-naphthalen-1-ylquinoline

InChI

InChI=1S/C21H17NO/c1-14-10-11-19-18(12-13-20(23-2)21(19)22-14)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,1-2H3

InChI Key

KQORWNKDVDLQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)C3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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